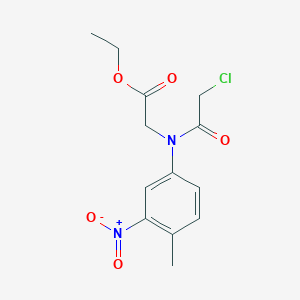
Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate is a useful research compound. Its molecular formula is C13H15ClN2O5 and its molecular weight is 314.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various biological contexts. The focus will be on its pharmacological properties, particularly in relation to enzyme inhibition and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-methyl-3-nitrophenylglycine in the presence of a base such as triethylamine. The resulting compound can be purified through recrystallization or chromatography methods.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown promising results in inhibiting enzymes associated with cholesterol metabolism and glucose regulation.
Table 1: Enzyme Inhibition Activity
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| CETP (Cholesteryl Ester Transfer Protein) | 0.79 ± 0.02 | |
| α-Glucosidase | 0.45 ± 0.01 |
The inhibition of CETP is particularly noteworthy as it is linked to cardiovascular health, suggesting that this compound may have implications in managing dyslipidemia.
Antioxidant Properties
In addition to enzyme inhibition, this compound has been evaluated for its antioxidant properties. Compounds with antioxidant activity can mitigate oxidative stress, which is implicated in various diseases.
Table 2: Antioxidant Activity Comparison
The results indicate that while the compound exhibits significant antioxidant activity, it is less potent than ascorbic acid, a well-known antioxidant.
Case Study 1: Cardiovascular Health
In a controlled study involving animal models, the administration of this compound resulted in a marked reduction in cholesterol levels and improved lipid profiles. This suggests a potential application in preventing cardiovascular diseases linked to dyslipidemia.
Case Study 2: Diabetes Management
Another study focused on the compound's effects on glucose metabolism. It was found to significantly lower blood sugar levels in diabetic rats, indicating its potential as an antidiabetic agent. Further research is needed to elucidate the mechanisms involved.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes like CETP and α-glucosidase, preventing substrate access and subsequent enzymatic reactions.
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage to cells and tissues.
Propiedades
IUPAC Name |
ethyl 2-(N-(2-chloroacetyl)-4-methyl-3-nitroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O5/c1-3-21-13(18)8-15(12(17)7-14)10-5-4-9(2)11(6-10)16(19)20/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDYMBVDNGOESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1)C)[N+](=O)[O-])C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














